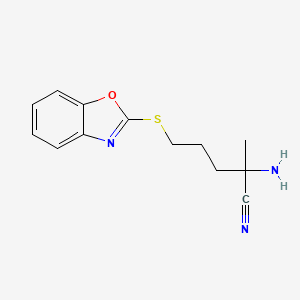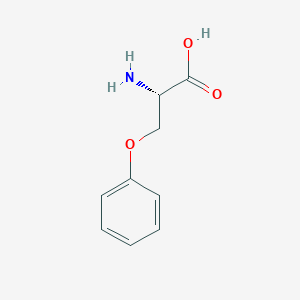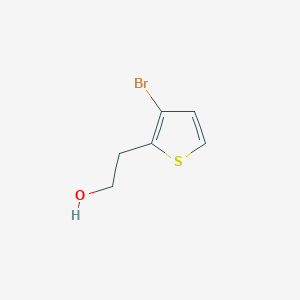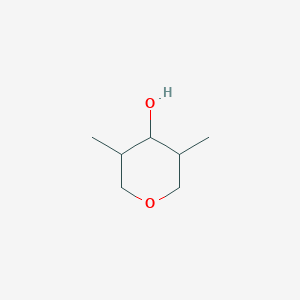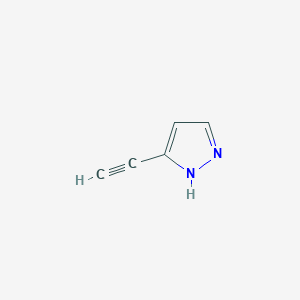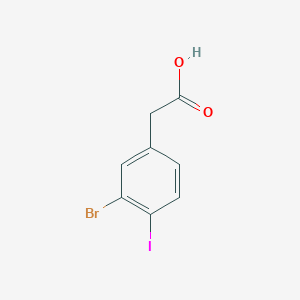
2-(3-Bromo-4-iodophenyl)acetic acid
Vue d'ensemble
Description
2-(3-Bromo-4-iodophenyl)acetic acid is a substituted acetic acid . It is a powder in physical form .
Molecular Structure Analysis
The IUPAC name for 2-(3-Bromo-4-iodophenyl)acetic acid is (3-bromo-4-iodophenyl)acetic acid . The InChI code is1S/C8H6BrIO2/c9-6-3-5(4-8(11)12)1-2-7(6)10/h1-3H,4H2,(H,11,12) . Physical And Chemical Properties Analysis
2-(3-Bromo-4-iodophenyl)acetic acid has a molecular weight of 340.94 . It is a powder in physical form .Applications De Recherche Scientifique
Radiolabeling and Biological Molecule Labeling
The compound's derivatives, specifically iodobenzyl bromide, have been utilized in the radioiodination process to create high-specific-activity radiolabeled molecules. These radiolabeled compounds are efficient for labeling biologically significant molecules that possess nucleophilic functional groups, which can be critical in medical imaging and diagnostic applications (Wilson et al., 1986).
Water Disinfection By-products Analysis
In environmental sciences, the structurally related haloacetic acids (HAAs), including bromo- and iodo-acetic acids, have been identified as toxic water disinfection by-products. A study developed a rapid and sensitive method for the simultaneous analysis of brominated and iodinated acetic acids, alongside other halogenated compounds in water, using ion chromatography-inductively coupled plasma-mass spectrometry (IC-ICP/MS). This method aids in monitoring and managing the presence of toxic DBPs in drinking water (Shi & Adams, 2009).
Chemical Synthesis and Material Development
A study on halogenated phenylacetic acids, including compounds structurally similar to "2-(3-Bromo-4-iodophenyl)acetic acid," focused on their reactivity, acidity, and vibrational spectra. It explored their potential in synthesizing new materials and understanding their electronic properties. This research could contribute to the development of novel materials and chemicals with specific electronic and reactivity characteristics (Srivastava et al., 2015).
Advanced Catalysis and Organic Synthesis
The application of related compounds in facilitating one-pot, multi-component, solvent-free synthesis of complex organic molecules, such as imidazoles, demonstrates the versatility of "2-(3-Bromo-4-iodophenyl)acetic acid" and its derivatives in organic synthesis. Such methodologies are valued for their efficiency, environmental friendliness, and potential in creating pharmaceuticals and fine chemicals (Sonyanaik et al., 2018).
Environmental Toxicology
In toxicology, research on haloacetic acids, closely related to "2-(3-Bromo-4-iodophenyl)acetic acid," has advanced our understanding of their cytotoxic, genotoxic, mutagenic, and teratogenic effects. Studies have identified these compounds as major classes of toxic water disinfection by-products, with research aiming to elucidate their biological mechanisms and impacts on health (Pals et al., 2011).
Safety And Hazards
Propriétés
IUPAC Name |
2-(3-bromo-4-iodophenyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrIO2/c9-6-3-5(4-8(11)12)1-2-7(6)10/h1-3H,4H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUOSGOOAZMZAOM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CC(=O)O)Br)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrIO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.94 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Bromo-4-iodophenyl)acetic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



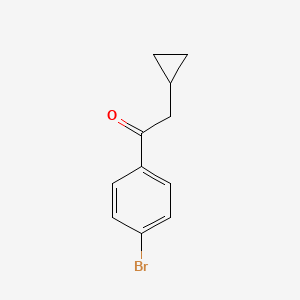

![1-{5-[(Dimethylamino)methyl]-1,2,4-oxadiazol-3-yl}cyclopentan-1-amine dihydrochloride](/img/structure/B1524038.png)

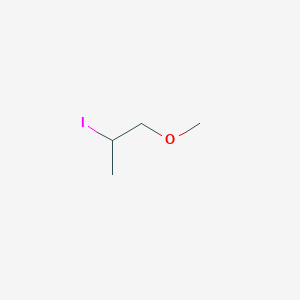
amine](/img/structure/B1524044.png)
![Benzenamine, 4-[2-(4-bromophenyl)ethenyl]-N,N-bis(4-methylphenyl)-](/img/structure/B1524045.png)
